N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-benzyl-7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-2-16-8-11-19(12-9-16)33(31,32)24-23-27-22(26-15-17-6-4-3-5-7-17)20-14-18(25)10-13-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGGCKWFXVKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include palladium catalysts, boron reagents, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and various organic solvents such as dichloromethane and toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinazolines .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it relevant for therapeutic applications. Notably, it has been studied for its potential interactions with specific molecular targets within cells.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine may inhibit tumor growth through specific signaling pathways associated with cancer proliferation. This makes it a candidate for further investigation in oncology.
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity against various pathogens. Research is ongoing to evaluate its effectiveness as a potential antimicrobial agent.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. This application could be significant in treating chronic inflammatory diseases.
Synthesis and Modification
The synthesis of this compound typically involves multiple synthetic steps to construct its complex structure while ensuring high purity and yield. Various chemical reactions can modify the compound to enhance its biological activity or alter its pharmacokinetic properties.
Case Studies and Research Findings
Research findings have highlighted the compound's potential through various studies:
- In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit specific cancer cell lines, indicating its potential as an anticancer agent.
- Animal Models : Preliminary animal studies have shown promise in reducing tumor size and improving survival rates when administered in controlled doses.
Mechanism of Action
The mechanism of action of N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The triazoloquinazoline scaffold is shared among several analogs, but key structural variations significantly impact biological activity and physicochemical properties. Below is a comparative analysis with structurally related compounds:
Key Research Findings
Anticancer Activity: Triazoloquinazolines (e.g., compound 6a in ) showed low activity against renal cancer (UO-31 cell line, GP = 81.85%) . Thieno-fused triazolopyrimidines demonstrated higher anticancer potency, attributed to improved electron distribution and binding affinity from the thiophene ring .
Aromatic Substituents: Chlorophenyl () and nitrophenyl () groups may alter π-π stacking interactions with biological targets but could reduce metabolic stability .
Synthetic Accessibility: Thieno-fused analogs () are synthesized via azide cycloaddition with Gewald thiophenes, offering high yields (~70–90%) . Quinazoline derivatives often require multi-step protocols, limiting scalability compared to domino reactions used for thieno analogs .
Q & A
Basic: What are the recommended synthetic strategies for preparing N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Triazole-quinazoline core formation : Cyclization of substituted quinazoline precursors with azide derivatives under controlled conditions (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Sulfonylation : Introduction of the 4-ethylbenzenesulfonyl group via nucleophilic substitution or coupling reactions .
- N-Benzylation : Reaction of the amine group with benzyl halides in the presence of a base (e.g., K₂CO₃) .
Key purification steps include column chromatography (hexane:ethyl acetate gradients) and recrystallization .
Basic: How is structural characterization of this compound performed to confirm its identity and purity?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- ¹H/¹³C-NMR : To verify substituent positions and integration ratios (e.g., benzyl protons at δ ~4.7 ppm, aromatic protons in the quinazoline core) .
- IR Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretches at ~1360 cm⁻¹, triazole C-N stretches at ~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]+ calculated vs. observed) .
- Elemental Analysis : To validate C, H, N, and S content .
Advanced: What methodologies are used to evaluate the biological activity of this compound?
Methodological Answer:
- In vitro enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays .
- Cytotoxicity screening : Employ Daphnia magna assays for rapid ecotoxicological profiling or mammalian cell lines (e.g., MTT assays) to assess apoptosis pathways .
- Receptor binding studies : Radioligand displacement assays to determine affinity for specific receptors (e.g., GPCRs) .
Note : Biological activity may vary with substituent modifications (e.g., 4-ethyl vs. 4-methyl groups on the sulfonyl moiety) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Systematic substituent variation : Synthesize analogs with modifications to the benzyl, sulfonyl, or quinazoline moieties .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonyl as a hydrogen bond acceptor) using 3D-QSAR models .
- Bioisosteric replacement : Replace the triazole ring with other heterocycles (e.g., imidazole) to assess activity retention .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Reproducibility checks : Verify experimental conditions (e.g., solvent, pH, temperature) and cell line authenticity .
- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., dechlorinated derivatives) that may skew results .
- Meta-analysis : Compare data across studies while controlling for variables like assay type (e.g., enzymatic vs. cell-based) .
- Dose-response validation : Confirm activity across multiple concentrations to rule out false positives/negatives .
Advanced: What are the best practices for ensuring compound stability during storage?
Methodological Answer:
- Storage conditions : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation/hydrolysis .
- Moisture control : Use desiccants (silica gel) in sealed containers to avoid sulfonyl group degradation .
- Periodic stability testing : Monitor purity via HPLC every 6 months and characterize degradation products with LC-MS .
Advanced: How can solubility challenges be addressed for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use DMSO:PBS mixtures (<1% DMSO) or cyclodextrin-based formulations .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
Advanced: What techniques are used to study molecular interactions between this compound and biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- X-ray crystallography : Resolve 3D structures of compound-protein complexes to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
